Molecular Skeleton and Geminal Substitution Pattern: A Direct Comparison with Cyclopentane-1,1-diacetic Acid
1-(Carboxymethyl)cyclopentanecarboxylic acid possesses a unique 1,1-geminal disubstitution pattern on the cyclopentane ring, bearing one carboxymethyl group and one carboxylic acid group. This contrasts with its closest analog, cyclopentane-1,1-diacetic acid (CAS 16713-66-9), which features two carboxymethyl groups. The molecular formula (C8H12O4 vs. C9H14O4) and molecular weight (172.18 g/mol vs. 186.21 g/mol) reflect this fundamental difference [1]. The target compound's specific arrangement enables the formation of a five-membered cyclic anhydride (2-oxaspiro[4.4]nonane-1,3-dione) upon dehydration, a key intermediate in the synthesis of anticonvulsant agents [2]. This spirocyclic structure is not directly accessible from the more symmetrical cyclopentane-1,1-diacetic acid without additional synthetic steps.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C8H12O4, 172.18 g/mol |
| Comparator Or Baseline | Cyclopentane-1,1-diacetic acid (CAS 16713-66-9): C9H14O4, 186.21 g/mol |
| Quantified Difference | Difference of -CH2- unit (14.03 g/mol); Target compound is 7.5% lighter |
| Conditions | Standard molecular characterization |
Why This Matters
The lighter molecular weight and specific substitution pattern confer distinct reactivity and physical properties, making it the only viable intermediate for the synthesis of a specific spirocyclic anhydride used in a defined anticonvulsant chemical series.
- [1] NIST Chemistry WebBook. 3,3-Tetramethyleneglutaric acid (CAS 16713-66-9). Accessed 2026. View Source
- [2] Scott, K.R., Nicholson, J.M., Edafiogho, I.O., Farrar, V.A., Hinko, C.N., Moore, J.A. Imidooxy anticonvulsants: Structural analogs with special emphasis on N-(benzyloxy)-2-azaspiro[4,4]nonane-1,3-dione. Drugs of the Future, 1992, 17(5), 395. View Source
